molecular formula C19H16BrClN4O2 B1259537 4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide

4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide

Cat. No.: B1259537
M. Wt: 447.7 g/mol
InChI Key: IDENMZZQOVIJOU-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[[3-[(4-chloro-1-pyrazolyl)methyl]-4-methoxyphenyl]methylideneamino]benzamide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : This compound has been explored in the synthesis and characterization of novel compounds. For instance, it is used in the creation of 1, 3, 4-oxadiazoles and hydrazone derivatives with potential antimicrobial and antioxidant properties (Chennapragada & Palagummi, 2018).

  • Antimicrobial and Antifungal Applications : Some derivatives of this compound have shown potent antimicrobial and antifungal activities. This includes the synthesis of various benzohydrazide derivatives with promising biological activities (Rai et al., 2009).

  • Anticancer Properties : There is research indicating that certain derivatives have potential anticancer activities. This includes studies on N'-((3-(substituted phenyl)-1-phenyl-1H-Pyrazol-4-yl)methylene)-(substituted) benzhydrazide derivatives (Kumar et al., 2021).

  • Pharmaceutical Research : The compound is used in the synthesis of other pharmacologically active substances, such as pyrazolines and thiazolidinones with potential anti-cancer and HIV activity (Patel et al., 2013).

Advanced Material Applications

  • Photodynamic Therapy : Derivatives of this compound have been explored for their use in photodynamic therapy, especially in the treatment of cancer. This is evident in studies involving zinc phthalocyanine derivatives (Pişkin et al., 2020).

  • Supramolecular Chemistry : This compound and its derivatives are utilized in the study of molecular structures and supramolecular assembly, which is crucial in the development of new materials (Cuartas et al., 2017).

  • Radiopharmaceutical Applications : There's research on the feasibility of using this compound in radiopharmaceuticals, especially in the synthesis of radiolabeled compounds for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Properties

Molecular Formula

C19H16BrClN4O2

Molecular Weight

447.7 g/mol

IUPAC Name

4-bromo-N-[(E)-[3-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C19H16BrClN4O2/c1-27-18-7-2-13(8-15(18)11-25-12-17(21)10-23-25)9-22-24-19(26)14-3-5-16(20)6-4-14/h2-10,12H,11H2,1H3,(H,24,26)/b22-9+

InChI Key

IDENMZZQOVIJOU-LSFURLLWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)CN3C=C(C=N3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br)CN3C=C(C=N3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide
Reactant of Route 3
4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide
Reactant of Route 4
4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide
Reactant of Route 5
Reactant of Route 5
4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide
Reactant of Route 6
Reactant of Route 6
4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide

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